molecular formula C2H5KNO2 B099397 Potassium glycinate CAS No. 15743-44-9

Potassium glycinate

Cat. No.: B099397
CAS No.: 15743-44-9
M. Wt: 114.17 g/mol
InChI Key: DXDTUQXKMVJYAM-UHFFFAOYSA-N
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Description

Potassium glycinate, also known as glycine potassium salt, is a chemical compound with the formula C₂H₄KNO₂. It is typically found as a colorless crystalline or white granular substance. This compound is highly soluble in water but insoluble in organic solvents. This compound is relatively stable at room temperature and is used in various applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium glycinate can be synthesized by reacting glycine with potassium hydroxide. The reaction typically involves dissolving glycine in water and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows:

NH2CH2COOH+KOHNH2CH2COOK+H2O\text{NH}_2\text{CH}_2\text{COOH} + \text{KOH} \rightarrow \text{NH}_2\text{CH}_2\text{COOK} + \text{H}_2\text{O} NH2​CH2​COOH+KOH→NH2​CH2​COOK+H2​O

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and concentration, are optimized to ensure maximum yield and purity. The product is then crystallized and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Potassium glycinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glycine and potassium carbonate.

    Reduction: It can be reduced under specific conditions to yield different products, depending on the reagents used.

    Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the potassium ion.

Major Products:

    Oxidation: Glycine and potassium carbonate.

    Reduction: Depending on the conditions, different reduced forms of glycine.

    Substitution: Different metal glycinate salts.

Scientific Research Applications

Potassium glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium glycinate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of glycine, an amino acid that plays a crucial role in protein synthesis and other metabolic processes. This compound can also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Potassium glycinate’s unique combination of solubility, stability, and reactivity makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

15743-44-9

Molecular Formula

C2H5KNO2

Molecular Weight

114.17 g/mol

IUPAC Name

potassium;2-aminoacetate

InChI

InChI=1S/C2H5NO2.K/c3-1-2(4)5;/h1,3H2,(H,4,5);

InChI Key

DXDTUQXKMVJYAM-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])N.[K+]

Isomeric SMILES

C(C(=O)[O-])N.[K+]

Canonical SMILES

C(C(=O)O)N.[K]

Key on ui other cas no.

15743-44-9

Related CAS

56-40-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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